molecular formula C17H20ClNO2 B267855 N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Katalognummer B267855
Molekulargewicht: 305.8 g/mol
InChI-Schlüssel: BYEFUGJJMBHWHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine, commonly known as CBE-235, is a chemical compound that belongs to the class of selective and potent inhibitors of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CBE-235 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of CBE-235 involves the inhibition of CK2, which is a key regulator of various cellular processes. CK2 has been shown to be overexpressed in many cancer cells, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment. CBE-235 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
CBE-235 has been shown to have several biochemical and physiological effects. In cancer cells, CBE-235 inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. CBE-235 has also been shown to induce apoptosis in cancer cells. In addition, CBE-235 has been shown to inhibit the migration and invasion of cancer cells. Moreover, CBE-235 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

CBE-235 has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, CBE-235 has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising therapeutic agent for cancer treatment. However, CBE-235 has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Moreover, CBE-235 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on CBE-235. One direction is to further investigate the potential therapeutic applications of CBE-235 in cancer treatment. This includes studying the efficacy of CBE-235 in animal models of cancer and in clinical trials. Another direction is to investigate the potential use of CBE-235 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of CBE-235 and its off-target effects, which may lead to the development of more potent and selective CK2 inhibitors.

Synthesemethoden

The synthesis of CBE-235 involves several steps, starting from the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a base to form the corresponding ether. The resulting compound is then reacted with N-methylamine to give CBE-235. The synthesis of CBE-235 has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Wissenschaftliche Forschungsanwendungen

CBE-235 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CBE-235 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Moreover, CBE-235 has been investigated for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative diseases, and viral infections.

Eigenschaften

Produktname

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Molekularformel

C17H20ClNO2

Molekulargewicht

305.8 g/mol

IUPAC-Name

1-[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-methylmethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-20-16-6-4-5-14(11-19-2)17(16)21-12-13-7-9-15(18)10-8-13/h4-10,19H,3,11-12H2,1-2H3

InChI-Schlüssel

BYEFUGJJMBHWHW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

Kanonische SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.